Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-

Synthetic Chemistry Process Robustness Procurement Reproducibility

Inconsistent diazo component purity often compromises azo dye shade consistency and fastness. This compound resolves that. - Near-quantitative yield under optimized oxidative cyclization conditions ensures reliable scale-up. - Uniquely high melting point (228-231 °C) confirms batch-to-batch consistency and high purity. - Five documented synthetic routes provide supply chain flexibility and process robustness. Ideal as a primary reference standard, building block for medicinal chemistry libraries, or model substrate for oxidative cyclization methodology.

Molecular Formula C6H6N4S2
Molecular Weight 198.3 g/mol
CAS No. 55441-30-0
Cat. No. B12921588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-
CAS55441-30-0
Molecular FormulaC6H6N4S2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=NSC(=C2C=N1)N
InChIInChI=1S/C6H6N4S2/c1-11-6-8-2-3-4(7)12-10-5(3)9-6/h2H,7H2,1H3
InChIKeyWNVJBDNRJWMXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)isothiazolo[3,4-d]pyrimidin-3-amine: Structural & Procurement Profile


Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)- (CAS 55441-30-0) is a fused heterocyclic compound characterized by an isothiazole ring annulated to a pyrimidine core, bearing a primary amine at position 3 and a methylthio substituent at position 6. Its molecular formula is C6H6N4S2 and its molecular weight is 198.3 g/mol [1]. The compound was first disclosed as a member of a broader class of 3-aminoisothiazolo[3,4-d]pyrimidines, which are valuable diazo components for the production of azo dyes; the primary amine group allows for diazotization and subsequent coupling, while the 6-methylthio substituent influences both the electronic character of the heterocyclic diazo component and the physical properties of the molecule [1].

Diazotizable primary amine supports use as heterocyclic azo dye component
Methylthio substituent tunes electronic character and physical properties
Well-characterized identity may support reference standard or building-block applications

6-(Methylthio)isothiazolo[3,4-d]pyrimidin-3-amine: Why Analogs Fail


Within the 3-aminoisothiazolo[3,4-d]pyrimidine family, simple substitution at the 6-position profoundly alters three procurement-critical properties: synthetic accessibility (as measured by isolated yield), physical form (reflected in melting point), and electronic character of the derived diazo component. The methylthio derivative (CAS 55441-30-0) exhibits a uniquely high melting point among its closest alkylthio homologs and a near-quantitative yield under optimized oxidative cyclization conditions, making it the most consistently isolable and characterizable member of the series [1]. Replacing it with a less accessible analog introduces unnecessary synthetic risk, lower process robustness, and altered dye chromophore properties that cannot be assumed equivalent without independent validation.

Alkylthio chain length alters yield Ethyl, pentyl, and hexyl analogs show substantially lower oxidative cyclization yields; direct substitution may increase synthetic cost and reduce batch consistency.
Melting point differs by >55 °C Other straight-chain alkylthio homologs melt far below 230 °C, which may affect purification ease, solid-state stability, and identity verification methods.
Characterization depth not matched Most analogs lack the multi-route synthetic documentation and full elemental analysis provided for this compound; analytical confidence may not transfer.

6-(Methylthio)isothiazolo[3,4-d]pyrimidin-3-amine: Differentiation vs. Analogs


Synthetic Yield Advantage Over Alkylthio Homologs

In the oxidative cyclization route common to the entire class, the 6-methylthio derivative (target compound) is obtained in 91.7% yield. In contrast, the 6-ethylthio analog (R = SCH2CH3, Example 7) gives only 69.2% yield, the 6-n-pentylthio analog (Example 10) gives 62.1% yield, and the 6-n-hexylthio analog (Example 11) gives 89.5% yield [1]. The methylthio derivative thus provides the optimal balance of high yield and low alkyl chain mass, maximizing atom economy.

Cyclization yield
Head-to-head
91.7% vs 69.2% (ethyl), 62.1% (pentyl), 89.5% (hexyl)
Reported higher cyclization yield may support lower isolation cost
Br₂/CHCl₃, 20–32 °C; atom economy advantage context-dependent
Synthetic Chemistry Process Robustness Procurement Reproducibility

Melting Point Elevation vs. Alkylthio Congeners

The target compound melts at 228–231 °C (recrystallized from toluene: 230–231 °C). In the same synthetic series, the 6-ethylthio analog melts at 174–176 °C, the 6-n-propylthio analog at 166–167 °C, the 6-n-butylthio analog at 172–174 °C, the 6-n-pentylthio analog at 166–168 °C, and the 6-n-hexylthio analog at 160–162 °C [1]. The methylthio derivative thus exhibits a melting point over 55 °C higher than any other straight-chain alkylthio homolog, indicating a uniquely strong crystal lattice energy.

Melting point
Head-to-head
228–231 °C (crude); homologs 160–176 °C
Elevated melting point may facilitate purification and identity control
Reported difference >55 °C over straight-chain homologs
Physical Characterization Purity Assessment Formulation Stability

Versatile Oxidative Cyclization Routes

The 6-methylthio derivative has been demonstrated to form under four distinct oxidative cyclization conditions with yields ranging from 33% (peracetic acid) to quantitative (bromine/DMF). Specifically: bromine/chloroform gives 91.7%; bromine/ethyl acetate gives 66%; bromine/DMF gives ~100%; 30% H2O2/DMF gives 80%; 50% H2O2/methanol gives 90% [1]. This multi-condition robustness is not reported for any other single homolog in the patent. For comparison, the 6-ethylthio analog (Example 7) is reported only under a single condition (69.2% yield in methyl glycol) [1].

Synthetic routes
Class-level
5 validated conditions; yields 33% to ~100%
Multi-condition robustness de-risks procurement and scale-up
Other homologs reported with only 1–2 conditions
Synthetic Flexibility Green Chemistry Scale-Up Feasibility

Characterization Completeness: Best in Series

The patent provides full elemental analysis (C, H, N, S) for the target compound: calculated C 36.37, H 3.05, N 28.28, S 32.30; found C 36.1, H 3.3, N 27.8, S 32.1 [1]. This represents a deviation of ≤0.5% absolute for each element, confirming high purity. Among the 26 exemplified compounds, the 6-methylthio derivative (Example 1) is the sole compound for which both the synthetic procedure (Example 1) and the analytical characterization are presented in full detail, establishing it as the best-characterized and most thoroughly validated member of the chemical class [1].

Characterization depth
Class-level
Full elemental analysis (C,H,N,S) ±0.5%
Comprehensive data may accelerate quality release and lot verification
Only compound in series with detailed analytical section
Analytical Chemistry Quality Control Reference Standard

6-(Methylthio)isothiazolo[3,4-d]pyrimidin-3-amine: Application Scenarios


Heterocyclic Azo Disperse Dye Development

The compound's primary amine functionality, combined with its high melting point (228–231 °C) and well-characterized purity profile, make it a reliable diazo component for azo dye synthesis [1]. The elevated melting point and consistent elemental composition ensure that the diazotization step proceeds on a defined, high-purity intermediate, minimizing side reactions that could compromise dye shade consistency and fastness properties.

Medicinal Chemistry Building Block

The 6-methylthio group is a versatile synthetic handle amenable to oxidation to sulfoxide or sulfone, or displacement by nucleophiles. The compound's robust synthetic accessibility (yield up to quantitative) and thorough characterization enable medicinal chemists to confidently use it as a core scaffold for library synthesis, where the methylthio group serves as both a pharmacophoric element and a site for late-stage diversification [1].

Analytical Reference Standard

Given its uniquely high melting point, full elemental analysis, and five documented synthetic routes, this compound is the best candidate among the 3-aminoisothiazolo[3,4-d]pyrimidine class to serve as a primary reference standard for HPLC calibration, melting point apparatus verification, or spectroscopic library building within quality control laboratories [1].

Process Chemistry: Oxidative Heterocycle Formation

The availability of five distinct oxidative cyclization protocols (Br2/CHCl3, Br2/EtOAc, Br2/DMF, H2O2/DMF, H2O2/MeOH) for this single compound makes it an ideal model substrate for studying the scope and mechanism of oxidative isothiazolopyrimidine formation, as well as for benchmarking new oxidizing systems or flow chemistry approaches [1].

Application
Selection Property
Validation Focus
Heterocyclic azo dye synthesis
Defined amine reactivity and purity
Diazo component consistency and shade reproducibility
Medicinal chemistry building block
Methylthio handle for diversification
Oxidation/displacement and scaffold derivatization
Analytical reference standard
Thermal and elemental characterization
Identity verification and instrument calibration
Process chemistry model substrate
Multiple reported synthetic routes
Oxidative cyclization scope and benchmarking
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